An In-Depth Technical Guide on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
An In-Depth Technical Guide on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Monoiodoamiodarone or Amiodarone Impurity C, is a molecule structurally related to the potent class III antiarrhythmic agent, Amiodarone. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and physical and chemical characteristics. Due to the limited availability of specific pharmacological data for this particular analogue, this document leverages data from its parent compound, Amiodarone, to infer its potential mechanism of action and electrophysiological effects. This guide also includes a summary of a patented synthesis method and is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Core Chemical and Physical Properties
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is recognized as a significant impurity in the synthesis of Amiodarone.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H30INO3 | [3] |
| Molecular Weight | 519.42 g/mol | [3] |
| CAS Number | 85642-08-6 | [4][5] |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | PubChem |
| Synonyms | Monoiodoamiodarone, Deiodo Amiodarone, Amiodarone Impurity C, L-6355 | [6] |
| Appearance | Thick Colorless Gel / Colorless to yellow oily matter | [1][] |
| XLogP3 | 6.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
| Topological Polar Surface Area | 42.7 Ų | PubChem |
| Storage Temperature | 2-8°C (Refrigerator) | [1][8] |
Inferred Mechanism of Action and Signaling Pathways
Amiodarone is a complex antiarrhythmic agent with effects spanning all four Vaughan-Williams classes.[9] Its primary mechanism is the blockade of potassium channels (Class III activity), which prolongs the cardiac action potential duration and the effective refractory period. Additionally, Amiodarone exhibits use-dependent sodium channel blockade (Class I activity), non-competitive anti-adrenergic effects (Class II activity), and calcium channel blockade (Class IV activity).[9][10]
It is highly probable that Monoiodoamiodarone shares a similar multi-channel blocking profile. The core benzofuran and the diethylaminoethoxy side chain, both present in this analogue, are known to be crucial for the antiarrhythmic activity of Amiodarone. The primary structural difference is the presence of a single iodine atom on the phenyl ring, as opposed to the two iodine atoms in Amiodarone. This variation may influence the potency and selectivity of the compound for various ion channels, but the overall mechanism is expected to be conserved.
The anticipated signaling pathway involves the direct modulation of ion channel proteins embedded in the cardiomyocyte membrane, leading to alterations in ion flux and, consequently, the electrophysiological properties of the cardiac cells.
Caption: Inferred multi-target mechanism of action based on structural similarity to Amiodarone.
Quantitative Data (Amiodarone as a Surrogate)
As of the date of this document, specific quantitative biological data (e.g., IC50 values, binding affinities) for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone are not available in the public domain. The following table presents data for the parent compound, Amiodarone, to provide a comparative context for its potential activity.
Table 3.1: In Vitro Electrophysiological Effects of Amiodarone
| Ion Channel | Assay Type | Species | IC50 (µM) | Reference |
| hERG (IKr) | Patch Clamp | Human | 0.9 - 1.3 | Various |
| Nav1.5 (INa) | Patch Clamp | Human | 10 - 30 | Various |
| Cav1.2 (ICa,L) | Patch Clamp | Human | ~10 | Various |
| KCNQ1/KCNE1 (IKs) | Patch Clamp | Human | >30 | Various |
Disclaimer: The data presented above is for Amiodarone and should not be directly extrapolated to Monoiodoamiodarone. The structural differences, notably the single iodine substitution, may significantly alter the potency and selectivity of the compound.
Experimental Protocols
Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
The following is a summarized synthesis protocol based on a patent application (CN114671836A). This protocol outlines a two-step process for the synthesis of Amiodarone Impurity C.
Step 1: Synthesis of Intermediate 1
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Reactants:
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Compound I: (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone
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N,N-diethyl-β-chloroethylamine hydrochloride
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Base (e.g., potassium carbonate)
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Solvent (e.g., acetonitrile)
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Procedure:
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Dissolve Compound I in the chosen solvent.
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Add the base to the solution.
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Introduce N,N-diethyl-β-chloroethylamine hydrochloride to the reaction mixture.
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The molar ratio of Compound I to N,N-diethyl-β-chloroethylamine hydrochloride is typically in the range of 1:1.0-4.0.
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The molar ratio of the base to Compound I is typically in the range of 1.0-4.0:1.0.
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Heat the reaction mixture and reflux for a specified period (e.g., 6 hours).
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture and perform a work-up to isolate the intermediate product. This may involve filtration, extraction, and solvent evaporation.
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Step 2: Synthesis of Amiodarone Impurity C (Final Product)
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Reactants:
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Intermediate 1 from Step 1
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Elemental Iodine (I2)
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Base (e.g., sodium hydroxide)
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Solvent (e.g., methanol)
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Procedure:
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Dissolve Intermediate 1 in the chosen solvent.
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Cool the solution to a low temperature (e.g., 0-5°C).
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Add the base to the solution.
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Slowly add a solution of elemental iodine in the same solvent.
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Stir the reaction mixture at a low temperature for a specified duration.
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Monitor the reaction for the formation of the final product.
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Once the reaction is complete, quench the reaction and perform a work-up procedure, which may include extraction, washing, and drying of the organic phase.
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Purify the crude product using a suitable technique such as column chromatography to obtain the final compound.
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Caption: A two-step synthesis process for the target molecule as described in patent literature.
In Vitro Electrophysiology (General Protocol for Ion Channel Screening)
While no specific electrophysiological data exists for Monoiodoamiodarone, a general protocol for assessing the activity of a compound on cardiac ion channels using automated patch-clamp is provided below. This methodology is standard in preclinical cardiac safety assessment.
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Cell Lines: Use stable cell lines expressing the human cardiac ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) such as HEK293 or CHO cells.
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Cell Culture: Maintain the cell lines in appropriate culture medium and conditions as recommended by the supplier. Passage the cells regularly to ensure they are in a healthy, logarithmic growth phase for experiments.
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in the appropriate extracellular buffer to achieve the desired final concentrations.
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Automated Patch-Clamp Electrophysiology:
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Use an automated patch-clamp system (e.g., QPatch, Patchliner).
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Harvest the cells and prepare a single-cell suspension.
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Load the cell suspension, intracellular and extracellular solutions, and the compound plate onto the instrument.
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The instrument will automatically achieve whole-cell patch-clamp configuration.
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Apply a voltage protocol specific to the ion channel being studied to elicit and measure the ionic currents.
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After establishing a stable baseline recording, apply the test compound at increasing concentrations.
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Record the effect of the compound on the ion channel currents.
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Data Analysis:
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Measure the peak current amplitude in the presence of each compound concentration.
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Normalize the current to the baseline control.
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Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
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Caption: Standardized workflow for assessing compound effects on cardiac ion channels.
Conclusion
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is a close structural analogue of the widely used antiarrhythmic drug Amiodarone. While its physicochemical properties are well-defined, there is a notable absence of specific pharmacological and electrophysiological data in the current scientific literature. Based on its structural similarity to Amiodarone, it is reasonable to hypothesize that it possesses multi-ion channel blocking activity, characteristic of a Class III antiarrhythmic agent with additional Class I, II, and IV properties. The provided synthesis protocol offers a pathway for obtaining this compound for further investigation. Future research should focus on detailed in vitro and in vivo studies to elucidate its precise mechanism of action, potency, and selectivity for various cardiac ion channels. Such studies are crucial to fully understand its pharmacological profile and potential as a therapeutic agent or to better characterize its impact as an impurity in Amiodarone formulations.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Amiodarone: electrophysiologic actions, pharmacokinetics and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Monoiodoamiodarone (50 mg) ((2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone)] - CAS [85642-08-6] [store.usp.org]
- 5. veeprho.com [veeprho.com]
- 6. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiodarone impurity C CRS (European Pharmacopoeia (EP) Reference Standard) | 85642-08-6 [sigmaaldrich.com]
- 9. droracle.ai [droracle.ai]
- 10. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]
